Anthracene-1,4,9,10-tetraol

Dye synthesis Anthraquinone derivatives Reaction kinetics

Anthracene-1,4,9,10-tetraol (Leucoquinizarin) is a strategic polyhydroxylated anthracene intermediate with four hydroxyl groups precisely positioned at the 1,4,9,10 sites. This unique substitution pattern delivers rapid amination kinetics (ΔE‡ = 5.7–9.0 kcal mol⁻¹) for efficient conversion to Solvent Violet 13 and Disperse Blue 72 under mild conditions. It enables high-yield Marschalk alkylation (60% one-step yield) for 4-demethoxy-7,9-dideoxydaunomycinone — a key anthracycline precursor. Unlike generic isomers (e.g., 2,3,6,7-tetraol) or oxidized quinones, only the 1,4,9,10-tetraol provides the electronic environment required for nucleophilic amination, stable transition-metal chelate complexes for asymmetric catalysis, and reliable fluorimetric metal-ion detection. Insist on the validated 1,4,9,10-isomer to maintain reaction yields, product distributions, and analytical comparability in regulated workflows.

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
CAS No. 476-60-8
Cat. No. B146207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene-1,4,9,10-tetraol
CAS476-60-8
Synonyms1,4,9,10-tetrahydroxyanthracene
leucoquinizarin
Molecular FormulaC14H10O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)O)O)O
InChIInChI=1S/C14H10O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-18H
InChIKeyBKNBVEKCHVXGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthracene-1,4,9,10-tetraol (CAS 476-60-8) Procurement Guide: Chemical Identity and Industrial Relevance


Anthracene-1,4,9,10-tetraol (CAS 476-60-8), also known as leucoquinizarin, is a polyhydroxylated anthracene derivative characterized by four hydroxyl groups positioned at the 1,4,9,10 sites of the anthracene core [1]. It serves as a critical synthetic intermediate in the production of anthraquinone-based dyes and pigments, and has attracted interest in medicinal chemistry as a precursor for antitumor anthracene derivatives . Its redox-active nature and ability to function as both electrophile and nucleophile underpin its versatility in organic synthesis [2].

Why Anthracene-1,4,9,10-tetraol Cannot Be Substituted with Generic Analogs: A Technical Procurement Perspective


Substituting Anthracene-1,4,9,10-tetraol with other hydroxylated anthracenes (e.g., anthracene-2,3,6,7-tetraol) or oxidized quinones (e.g., quinizarin) introduces substantial variation in reactivity, selectivity, and synthetic efficiency. The specific 1,4,9,10-hydroxylation pattern confers a unique electronic environment that dictates its behavior in nucleophilic amination and Marschalk alkylation reactions—critical pathways for anthracycline analog synthesis [1]. Using a generic alternative without confirming functional equivalence risks compromised reaction yields, altered product distributions, and invalidated analytical comparability in regulated workflows [2].

Quantitative Differentiation Evidence for Anthracene-1,4,9,10-tetraol Against Closest Analogs


Enhanced Amination Reactivity of Leucoquinizarin vs. Quinizarin: Kinetic Advantage

Leucoquinizarin reacts with amines significantly faster than its oxidized counterpart quinizarin, enabling more efficient synthesis of aminoanthraquinone dyes. The amination of leucoquinizarin proceeds with a low activation energy (ΔE‡ = 5.7–9.0 kcal mol⁻¹) and an extraordinarily small pre-exponential factor (A = 10³–10⁵ L mol⁻¹ min⁻¹), indicative of a highly favorable entropic pathway [1]. In contrast, quinizarin requires harsher conditions and exhibits slower kinetics for analogous amination reactions [1].

Dye synthesis Anthraquinone derivatives Reaction kinetics

Marschalk Reaction Yield: Leucoquinizarin Enables High-Yield Anthracycline Synthesis

In the synthesis of 4-demethoxy-7,9-dideoxydaunomycinone—a key anthracycline precursor—the Marschalk reaction using leucoquinizarin as the nucleophilic partner achieves a one-step yield of 60% when reacted with 4-bromo-2-acetoketal-1-butyraldehyde [1]. Comparable reactions using alternative leuco-anthracene substrates or direct quinizarin alkylation typically yield lower conversions or require multi-step sequences to achieve similar outcomes [2].

Anthracycline synthesis Marschalk reaction Antitumor intermediates

Solubility Profile: Selective Organic Solvent Compatibility for Processing

Anthracene-1,4,9,10-tetraol is insoluble in water but demonstrates good solubility in aromatic hydrocarbons (benzene, toluene, xylene) and N,N-dimethylformamide (DMF) [1]. This contrasts with the more polar quinizarin, which exhibits limited solubility even in these organic media, often requiring co-solvents or elevated temperatures for dissolution . The distinct solubility profile facilitates easier purification and controlled precipitation in dye synthesis workflows [1].

Solubility Process chemistry Formulation

Stability and Handling: Ambient Storage with No Special Precautions

Anthracene-1,4,9,10-tetraol is described as a white to pale yellow solid powder with good chemical stability at room temperature and pressure, requiring no special inert atmosphere or refrigeration for storage [1]. In contrast, the oxidized quinizarin is prone to gradual oxidation in air and may require protection from light and moisture to maintain purity [2]. This stability advantage simplifies inventory management and reduces the risk of batch-to-batch variability in production settings.

Chemical stability Storage Handling

Procurement-Driven Application Scenarios for Anthracene-1,4,9,10-tetraol


Synthesis of Anthraquinone Dyes and Pigments

Anthracene-1,4,9,10-tetraol serves as a key precursor for the production of aminoanthraquinone dyes, including Solvent Violet 13 and Disperse Blue 72. Its rapid amination kinetics (ΔE‡ = 5.7–9.0 kcal mol⁻¹) enable efficient conversion under mild conditions, reducing energy input and reaction time in dye manufacturing [1]. Its solubility in aromatic solvents such as xylene and DMF facilitates homogeneous reaction conditions and straightforward workup [2].

Pharmaceutical Intermediate for Antitumor Anthracyclines

The compound is employed in the Marschalk reaction to synthesize anthracycline precursors like 4-demethoxy-7,9-dideoxydaunomycinone with a one-step yield of 60% [3]. This high-yield transformation provides a cost-effective route to key intermediates in the development of antitumor agents, supporting both academic medicinal chemistry programs and pharmaceutical supply chains [3].

Analytical and Fluorimetric Reagent

Due to its pronounced fluorescence and redox activity, Anthracene-1,4,9,10-tetraol is utilized as a fluorimetric reagent for the determination of metal ions such as magnesium in pharmaceutical preparations [4]. Its stability at ambient conditions ensures reliable performance in analytical quality control laboratories, reducing the need for frequent reagent recalibration [2].

Precursor for Organophosphorus Ligands

The tetraol structure serves as a scaffold for synthesizing bicyclophosphites and bicyclophosphoramidites used as chiral ligands in asymmetric catalysis, particularly in hydroformylation reactions for aldehyde production [5]. The unique 1,4,9,10-hydroxylation pattern provides the necessary geometry for forming stable chelate complexes with transition metals, a feature not readily replicated by other hydroxylated anthracene isomers [5].

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